molecular formula C15H11FN4O2S B611742 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide CAS No. 1276617-62-9

3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide

Cat. No. B611742
M. Wt: 330.3374
InChI Key: AXVLPJHYYFHCHK-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide, also known as FMTPB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in a variety of areas. It is a small molecule that can be synthesized using a variety of methods, and has shown promise in a variety of in vivo and in vitro studies.

Scientific Research Applications

1. Synthesis and Characterization in Chemical Structures

  • A study focused on the synthesis and characterization of a related compound, demonstrating its crystal structure and molecular packing, which could be relevant for understanding the properties and applications of 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide (Deng et al., 2014).

2. Radiosynthesis and Imaging Applications

  • Research involving the synthesis of tracers for imaging, such as [18F]FMISO and [18F]PM-PBB3, suggests potential applications of 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide in medical imaging and diagnostics (Ohkubo et al., 2021).

3. Development of PET Radioligands

  • A study describes the development of a PET radioligand for imaging human brain metabotropic subtype 1 receptors, indicating potential applications in neuropsychiatric disorder research and drug development (Xu et al., 2013).

4. Synthesis and Evaluation in Antifungal Activity

  • Investigations into analogues of N-[2-(4-thiazolyl)benzamidazol-5-yl]benzamide showed activity against adult Brugia pahangi, suggesting potential applications in the development of antifungal agents (Denham & Fitzsimons, 1983).

5. Antineoplastic and Metabolic Studies

  • The metabolism of Flumatinib, a tyrosine kinase inhibitor, provides insights into the metabolic pathways and pharmacokinetics of similar compounds, which could inform research on 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide (Gong et al., 2010).

6. Applications in Neuroscience and Imaging

  • A study using a selective serotonin 1A molecular imaging probe hints at the potential use of similar compounds in imaging for neurological disorders like Alzheimer's (Kepe et al., 2006).

7. Antimicrobial Applications

  • Research on fluorobenzamides containing thiazole demonstrated promising antimicrobial properties, suggesting possible antimicrobial applications for 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide (Desai et al., 2013).

8. Potential in Antipsychotic Development

  • The synthesis and evaluation of benzamides as potential multireceptor antipsychotics indicate the possible role of similar compounds in the development of new antipsychotic drugs (Yang et al., 2016).

9. Anti-Influenza Virus Activity

  • Novel benzamide-based compounds showing remarkable antiavian influenza virus activity point to potential antiviral applications of 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide (Hebishy et al., 2020).

10. Antifungal Applications in Agriculture

  • Synthesis and evaluation of pyrimidine derivatives with an amide moiety demonstrated antifungal activity, highlighting the agricultural applications of similar compounds (Wu et al., 2021).

properties

IUPAC Name

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVLPJHYYFHCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide

CAS RN

1276617-62-9
Record name VU-0409106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276617629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VU-0409106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65UDU5WEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 5 (1.0 g, 4.3 mmol, 1.0 eq), 4-methylthiazol-2-amine (585 mg, 5.12 mmol, 1.20 eq), 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (3.4 g, 8.9 mmol, 2.1 eq), and DIEA (1.56 mL, 8.94 mmol, 2.10 eq) were dissolved in CH2Cl2 (21 mL) and DMF (4.2 mL) and stirred rt for 48 h. The reaction was diluted with CH2Cl2 and washed with water (1×). The organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 721 mg (51%) of the title compound as a tan solid: 1H NMR (400 MHz, CDCl3) δ 9.09 (s, 1H), 8.77 (s, 2H), 7.74-7.70 (m, 1H), 7.62 (t, J=1.6 Hz, 1H), 7.43 (dt, J=9.6, 2.3 Hz, 1H), 6.83 (d, J=1.0 Hz, 1H), 2.28 (s, 3H); [M+1]+: 331.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Three
Yield
51%

Citations

For This Compound
4
Citations
AL Rodriguez, CM Niswender - Metabotropic Glutamate Receptor …, 2021 - Springer
In recent years, modulation of metabotropic glutamate (mGlu) receptors has been explored in efforts for development of therapeutics, particularly for central nervous system disorders. …
Number of citations: 2 link.springer.com
JW Zhang, W Xiao, ZT Gao, ZT Yu, JYJ Zhang - Drug Metabolism and …, 2018 - ASPET
Some quinoline-containing c-Met kinase inhibitors are aldehyde oxidase (AO) substrates. 3-Substituted quinoline triazolopyridine analogs were synthesized to understand the electron-…
Number of citations: 18 dmd.aspetjournals.org
K Sengmany, SD Hellyer, S Albold, T Wang, PJ Conn… - …, 2019 - Elsevier
Allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu 5 ) have been proposed as potential therapies for various CNS disorders. These ligands bind to sites …
Number of citations: 18 www.sciencedirect.com
K Sengmany - 2018 - eprints.nottingham.ac.uk
The metabotropic glutamate receptor subtype 5 (mGlu5) is a G protein-coupled receptor (GPCR) widely expressed throughout the brain, and implicated in various central nervous …
Number of citations: 4 eprints.nottingham.ac.uk

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